2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a fluorophenyl group, and a sulfanyl linkage, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using fluorobenzene derivatives.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction, which involves the use of thiolating agents.
Final Coupling: The final step involves coupling the triazole derivative with N-(4-methylphenyl)acetamide under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles under appropriate conditions.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates.
Scientific Research Applications
2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide can be compared with other similar compounds, such as:
4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol: This compound shares a similar triazole structure but differs in the substitution pattern and functional groups.
2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole: This compound has a thiadiazole ring instead of a triazole ring, leading to different chemical properties and biological activities.
2-{[4-benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide: This compound has a similar sulfanyl linkage but differs in the substituents on the triazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorophenyl and sulfanyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16FN5OS |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H16FN5OS/c1-11-2-8-14(9-3-11)20-15(24)10-25-17-22-21-16(23(17)19)12-4-6-13(18)7-5-12/h2-9H,10,19H2,1H3,(H,20,24) |
InChI Key |
UZWGJFKTHYQNGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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